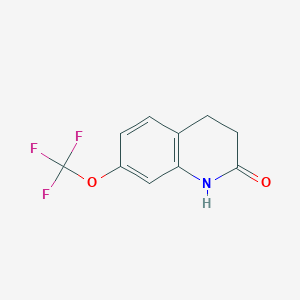

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Description

Properties

IUPAC Name |

7-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)16-7-3-1-6-2-4-9(15)14-8(6)5-7/h1,3,5H,2,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOGKOSXOXELOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that has garnered attention for its potential biological activities. The unique trifluoromethoxy group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 201.19 g/mol. The trifluoromethoxy group contributes to the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

Pharmacological Effects

Research indicates that tetrahydroquinoline derivatives exhibit a range of biological activities:

- Neuroprotective Effects : Compounds in this class can modulate neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Activity : Studies have shown that tetrahydroquinoline derivatives possess significant antimicrobial properties against various pathogens.

- Anti-inflammatory and Anticancer Activities : The incorporation of fluorinated groups often enhances these properties by improving interactions with biological targets .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest:

- Modulation of Neurotransmitter Systems : This compound may influence neurotransmitter levels and receptor activity, contributing to its neuroprotective effects.

- Inhibition of Cancer Cell Proliferation : Preliminary findings indicate that it can induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study investigating the neuroprotective properties of tetrahydroquinoline derivatives, this compound was shown to significantly reduce oxidative stress markers in neuronal cell cultures. This suggests a protective role against neurodegeneration.

Case Study: Anticancer Activity

Another study evaluated the anticancer potential of this compound against human oral squamous cell carcinoma (HSC-2) cells. Results demonstrated that treatment with this compound led to significant cell cycle arrest and apoptosis induction compared to control groups .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions due to the electrophilic nature of the trifluoromethoxy group. Various synthetic pathways have been explored to enhance yield and purity.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Basic structure without fluorinated groups | Lacks enhanced bioactivity |

| 7-Fluoro-1,2,3,4-tetrahydroquinoline | Fluoride instead of trifluoromethoxy | Less lipophilic than trifluoromethoxy derivative |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | Methyl group at position 6 | Different pharmacological profile |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that tetrahydroquinoline derivatives can exhibit significant antimicrobial properties. The presence of fluorinated groups enhances their lipophilicity, potentially increasing efficacy against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA).

Anticancer Properties : Compounds in this class have shown promise in oncology. Studies suggest that they can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, tetrahydroquinoline derivatives have been reported to inhibit cell proliferation in various cancer cell lines while promoting apoptosis through caspase activation.

Neuroprotective Effects : The neuroprotective potential of tetrahydroquinoline derivatives is another area of interest. These compounds may protect neuronal cells from oxidative stress and neurodegeneration by modulating neurotransmitter systems or reducing inflammation within neural tissues.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to 7-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one exhibited significant bactericidal activity against MRSA strains in vitro. This highlights the potential for developing new antimicrobial agents from this compound class.

- Cancer Treatment : Another case study focused on the anticancer effects of tetrahydroquinoline derivatives. Researchers found that these compounds could inhibit cell proliferation across various cancer cell lines while inducing apoptosis through the activation of caspase pathways. This suggests a therapeutic application in oncology for compounds like this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 7-(trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one against analogs with modifications to the substituent type, position, or core structure. Key differences in physicochemical properties and biological implications are highlighted.

Substituent Position and Electronic Effects

Key Observations :

- Fluoro substituents (e.g., at C6 or C7) increase metabolic stability and modulate receptor affinity, as seen in dopamine D2 receptor ligands .

Core Structure Modifications

Key Observations :

- Isoquinolinone derivatives (e.g., 7-fluoro-2-methyl-THIQ-3-one) exhibit altered pharmacokinetics due to structural asymmetry .

Preparation Methods

General Synthetic Strategy for Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives are typically synthesized through cyclization reactions involving anilines and carbonyl compounds, followed by functionalization steps to introduce desired substituents such as trifluoromethoxy groups. The core tetrahydroquinoline scaffold is often constructed via:

- Reductive amination of aniline derivatives with aldehydes or ketones.

- Cyclization through intramolecular nucleophilic attack.

- Subsequent functional group modifications to introduce substituents at specific positions on the quinoline ring.

This general approach is supported by patent literature describing processes for preparing optically active tetrahydroquinoline derivatives, which can be adapted for the synthesis of trifluoromethoxy-substituted analogs.

Specific Preparation of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one

Synthesis of the Tetrahydroquinoline Core

The synthesis begins with the preparation of the tetrahydroquinoline core, often via the following steps:

- Condensation of primary amines and aldehydes : Primary amines react with aldehydes in the presence of drying agents like magnesium sulfate in dichloromethane at low temperature to form imines.

- Reduction of imines : Sodium borohydride is used to reduce the imine intermediates to secondary amines, yielding the tetrahydroquinoline scaffold after cyclization.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is introduced at the 7-position of the tetrahydroquinoline ring via electrophilic aromatic substitution or through the use of trifluoromethoxy-substituted starting materials. Methods include:

- Use of trifluoromethoxy-substituted anilines or aldehydes as starting materials in the initial condensation step.

- Direct trifluoromethoxylation of the tetrahydroquinoline intermediate using reagents such as trifluoromethyl hypofluorite or other electrophilic trifluoromethoxylating agents under controlled conditions.

Formation of the 2-One (Lactam) Functionality

The 2-one (lactam) functionality on the tetrahydroquinoline ring is typically formed by:

- Oxidation of the tetrahydroquinoline at the 2-position , or

- Cyclization involving acylation steps using acyl chlorides or anhydrides to form the lactam ring.

In some syntheses, the amine intermediate is acylated with appropriate acyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) to yield the lactam structure.

Detailed Experimental Procedure (Representative Example)

Based on the general procedures reported in the literature:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Condensation | Primary amine (1 eq.), aldehyde (1 eq.), MgSO4 (3 eq.), DCM, 12 h, 0°C to RT | Formation of imine intermediate | High yield, monitored by TLC |

| 2. Reduction | NaBH4 (excess), MeOH, 1 h, 0°C | Reduction of imine to amine | Clean reaction, product isolated by extraction |

| 3. Acylation | Acyl chloride (1.5 eq.), Et3N (3 eq.), DCM, 12 h, 0°C to RT | Formation of lactam ring | Purified by silica gel chromatography |

| 4. Introduction of trifluoromethoxy | Starting materials pre-substituted or electrophilic trifluoromethoxylation reagents | Installation of -OCF3 group at 7-position | Requires careful control of reaction conditions |

Analytical Characterization and Purification

- Purification : Column chromatography using silica gel with gradients of ethyl acetate and petroleum ether is standard.

- Characterization : Confirmed by ^1H NMR, ^13C NMR, mass spectrometry, and HPLC to ensure purity above 95%.

- Yields : Vary depending on substitution pattern but typically range from moderate to good (25–70%).

Research Findings on Preparation Optimization

- The use of anhydrous conditions and low temperatures during imine formation and reduction steps improves selectivity and yield.

- Incorporation of trifluoromethoxy substituents enhances biological activity but requires specialized reagents and strict control of reaction environment to avoid side reactions.

- The amide (lactam) formation step is critical for the biological activity and is optimized by controlling equivalents of acylating agents and reaction times.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Imine formation | Primary amine, aldehyde, MgSO4, DCM, 0°C to RT | Formation of imine intermediate | 80–90 |

| 2 | Reduction | NaBH4, MeOH, 0°C | Reduction to amine | 85–95 |

| 3 | Acylation (Lactam formation) | Acyl chloride, Et3N, DCM, 0°C to RT | Formation of lactam ring | 60–75 |

| 4 | Trifluoromethoxylation | Trifluoromethoxy reagents or pre-substituted starting materials | Installation of -OCF3 group | 40–70 |

Q & A

Q. Advanced

- Docking Studies : Molecular docking (AutoDock Vina) evaluates binding affinity to targets like dopamine receptors, leveraging X-ray crystallographic data for receptor models .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity (e.g., CF₃O) with antipsychotic activity .

- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over nanoseconds, highlighting critical interactions (e.g., π-π stacking with aromatic residues) .

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethoxy at C7) and confirms ring saturation. ¹⁹F NMR verifies CF₃O integrity .

- IR Spectroscopy : Stretching frequencies for carbonyl (1680–1720 cm⁻¹) and C–F bonds (1100–1200 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₉F₃NO₂) and detects fragmentation patterns .

How can diastereomer formation be controlled during the synthesis of tetrahydroquinolin-2-one derivatives?

Q. Advanced

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity during cyclization .

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates diastereomers, with mobile phases optimized for polar compounds .

- Asymmetric Catalysis : Cinchona alkaloid catalysts (e.g., quinine) promote stereoselective reductions of ketone intermediates .

What are the key considerations in designing biological assays for evaluating the antipsychotic potential of tetrahydroquinolin-2-one derivatives?

Q. Basic

- Target Selection : Prioritize dopamine D₂ and serotonin 5-HT₂A receptors, validated via radioligand binding assays (e.g., [³H]spiperone displacement) .

- In Vitro Models : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity and receptor modulation .

- Dose-Response Curves : IC₅₀ values are calculated using nonlinear regression (GraphPad Prism) to compare potency across analogs .

How do researchers resolve contradictions between experimental spectroscopic data and computational modeling results for fluorinated tetrahydroquinolinones?

Q. Advanced

- Energy Minimization : Re-optimize computational models (Gaussian 09) with higher basis sets (e.g., B3LYP/6-311++G**) to match experimental geometries .

- Solvent Effects : Include implicit solvent models (e.g., PCM for CHCl₃) in DFT calculations to align predicted vs. observed NMR shifts .

- Crystallographic Validation : Cross-check computed electrostatic potentials with SCXRD-derived electron density maps to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.